3-allyl-2-mercaptothieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
3-allyl-2-mercaptothieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by the presence of a thiophene ring fused to a pyrimidine ring, with an allyl group and a mercapto group attached to the structure. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and pharmacology.
Mechanism of Action
Target of Action
The primary target of 3-allyl-2-mercaptothieno[3,2-d]pyrimidin-4(3H)-one is the Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .
Mode of Action
The compound inhibits Cyt-bd . The inhibition of Cyt-bd disrupts the energy metabolism of Mycobacterium tuberculosis, leading to its death .
Biochemical Pathways
The inhibition of Cyt-bd affects the energy metabolism pathway of Mycobacterium tuberculosis . This disruption in energy metabolism leads to a decrease in ATP production, which is essential for the survival and proliferation of the bacteria .
Pharmacokinetics
The compound’s ability to inhibit cyt-bd suggests that it can penetrate the bacterial cell wall and reach its target
Result of Action
The result of the action of this compound is the death of Mycobacterium tuberculosis due to the disruption of its energy metabolism . This leads to a decrease in ATP production, which is essential for the survival and proliferation of the bacteria .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the expression of Cyt-bd-encoding genes can vary depending on the strain of Mycobacterium tuberculosis This could potentially affect the efficacy of the compound
Biochemical Analysis
Biochemical Properties
3-Allyl-2-mercaptothieno[3,2-d]pyrimidin-4(3H)-one interacts with various enzymes and proteins in biochemical reactions. It has been found to inhibit Cytochrome bd oxidase (Cyt-bd), an enzyme involved in energy metabolism in Mycobacterium tuberculosis . The nature of these interactions is complex and involves multiple molecular mechanisms.
Cellular Effects
This compound has shown significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to have antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, it inhibits the Cyt-bd enzyme, which is involved in energy metabolism in Mycobacterium tuberculosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-allyl-2-mercaptothieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the use of 3-amino-4-cyano-2-thiophenecarboxamides as starting materials. These compounds undergo cyclization in the presence of formic acid or triethyl orthoformate to yield the desired thienopyrimidine structure . Another method involves the use of substituted 4-chlorothieno[2,3-d]pyrimidines, which are subjected to Pd(dppf)Cl2-catalyzed carbonylation to form the thienopyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and availability of starting materials. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to ensure high efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-allyl-2-mercaptothieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The allyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted thienopyrimidines depending on the electrophile used.
Scientific Research Applications
Comparison with Similar Compounds
3-allyl-2-mercaptothieno[3,2-d]pyrimidin-4(3H)-one can be compared with other thienopyrimidine derivatives, such as:
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds have a similar core structure but differ in the position of the thiophene ring fusion.
Thieno[3,4-b]pyridine derivatives: These compounds have a pyridine ring instead of a pyrimidine ring, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
3-prop-2-enyl-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS2/c1-2-4-11-8(12)7-6(3-5-14-7)10-9(11)13/h2-3,5H,1,4H2,(H,10,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGFHWSNDYCOUBD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=C(C=CS2)NC1=S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50429323 |
Source
|
Record name | 3-(Prop-2-en-1-yl)-2-sulfanylidene-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50429323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120079-81-4 |
Source
|
Record name | 3-(Prop-2-en-1-yl)-2-sulfanylidene-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50429323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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